Cas no 2171419-73-9 (3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid)

3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid 化学的及び物理的性質
名前と識別子
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- 3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid
- EN300-1495982
- 3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid
- 2171419-73-9
-
- インチ: 1S/C27H32N2O5/c1-17(14-25(30)31)19-8-7-13-29(15-19)26(32)18(2)28-27(33)34-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,17-19,24H,7-8,13-16H2,1-2H3,(H,28,33)(H,30,31)/t17?,18-,19?/m1/s1
- InChIKey: NFPCNURLXUSPBT-JLAWEPINSA-N
- SMILES: O=C([C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC(C1)C(C)CC(=O)O
計算された属性
- 精确分子量: 464.23112213g/mol
- 同位素质量: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 8
- 複雑さ: 721
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 95.9Ų
3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1495982-1000mg |
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |
2171419-73-9 | 1000mg |
$914.0 | 2023-09-28 | ||
Enamine | EN300-1495982-5.0g |
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |
2171419-73-9 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1495982-10.0g |
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |
2171419-73-9 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1495982-100mg |
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |
2171419-73-9 | 100mg |
$804.0 | 2023-09-28 | ||
Enamine | EN300-1495982-0.25g |
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |
2171419-73-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1495982-2.5g |
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |
2171419-73-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1495982-2500mg |
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |
2171419-73-9 | 2500mg |
$1791.0 | 2023-09-28 | ||
Enamine | EN300-1495982-50mg |
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |
2171419-73-9 | 50mg |
$768.0 | 2023-09-28 | ||
Enamine | EN300-1495982-0.05g |
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |
2171419-73-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1495982-5000mg |
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |
2171419-73-9 | 5000mg |
$2650.0 | 2023-09-28 |
3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acidに関する追加情報
3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid: A Comprehensive Overview
The compound 3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid, with the CAS number 2171419-73-9, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and drug discovery. This compound is notable for its complex structure, which includes a piperidine ring, a butanoic acid moiety, and a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group, in particular, is a well-known protecting group in peptide synthesis, underscoring the potential applications of this compound in the development of bioactive molecules.
Recent advancements in chemical synthesis have enabled the precise construction of such intricate molecules. Researchers have employed various strategies, including multi-component reactions and stereocontrolled syntheses, to assemble this compound with high fidelity. The stereochemistry at the (2R) configuration is critical, as it determines the biological activity and selectivity of the molecule. This has been a focal point in recent studies, where stereochemical outcomes have been optimized to enhance the compound's efficacy in preclinical models.
The structural complexity of this compound makes it an excellent candidate for exploring its pharmacokinetic properties. Studies have shown that the Fmoc group plays a pivotal role in modulating the molecule's solubility and stability. This has implications for its potential use as a drug delivery agent or as a component in targeted drug delivery systems. Furthermore, the butanoic acid moiety contributes to the compound's ability to interact with biological membranes, making it a promising candidate for lipid-based drug formulations.
In terms of applications, this compound has been extensively studied for its potential in peptide-based therapeutics. The Fmoc group's ability to protect amino groups during peptide synthesis has been leveraged to construct bioactive peptides with enhanced stability and bioavailability. Recent research has demonstrated that incorporating this compound into peptide libraries can significantly improve hit rates in high-throughput screening campaigns.
The piperidine ring within the structure is another key feature that contributes to the compound's versatility. Piperidine derivatives are known for their ability to modulate receptor activity, making them valuable in drug design. Recent studies have explored the use of this compound as a scaffold for developing GPCR modulators, with promising results in vitro.
From an environmental standpoint, the synthesis and disposal of such compounds require careful consideration. Researchers have developed eco-friendly protocols to minimize waste and reduce the environmental footprint of large-scale production. These efforts align with global initiatives to promote sustainable chemistry practices.
In conclusion, 3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid represents a cutting-edge molecule with diverse applications in chemical synthesis and drug discovery. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative therapeutic agents. As research continues to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in advancing modern medicine.
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